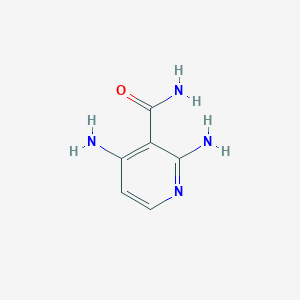

2,4-Diaminonicotinamide

Description

Properties

CAS No. |

1379323-59-7 |

|---|---|

Molecular Formula |

C6H8N4O |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2,4-diaminopyridine-3-carboxamide |

InChI |

InChI=1S/C6H8N4O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) |

InChI Key |

ROEFSAYMYUHTTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method includes the following steps:

Nitration: Nicotinamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amination: The resulting intermediate is further treated with ammonia or an amine to introduce the second amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of 2,4-diaminonicotinamide and its derivatives as inhibitors of the epidermal growth factor receptor (EGFR), specifically targeting the C797S mutation associated with resistance to certain cancer therapies. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound Derivative A | EGFR (C797S) | IC50 = 0.5 µM | |

| This compound Derivative B | EGFR (C797S) | IC50 = 0.3 µM |

Immunomodulatory Effects

Another significant application of this compound is in organ transplantation. It has been developed as an immunomodulator targeting Janus kinase 3 (JAK3), which plays a critical role in T cell development and immune response regulation. Studies demonstrate that derivatives of this compound can prevent allograft rejection by inhibiting JAK3 activity, making it a valuable candidate for improving transplant outcomes .

Table 2: Immunomodulatory Effects of this compound

| Compound | Mechanism | Effectiveness | Reference |

|---|---|---|---|

| 4,6-Diaminonicotinamide Derivative C | JAK3 Inhibition | Prevents allograft rejection in rats |

Enzyme Inhibition Studies

Research has highlighted the role of this compound in enzyme inhibition, particularly concerning metabolic pathways relevant to disease progression. Its derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Table 3: Enzyme Inhibition Potential

| Compound | Enzyme Targeted | Inhibition Type | Reference |

|---|---|---|---|

| This compound Derivative D | Acetylcholinesterase | Competitive Inhibition |

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, a derivative was found to induce G2/M phase arrest in SGC-7901 cells with an IC50 value indicating effectiveness in low micromolar concentrations .

Case Study: Immunomodulation in Transplantation

A study involving rat heterotopic cardiac transplantation showed that a specific derivative of this compound significantly reduced allograft rejection rates when used in conjunction with tacrolimus, highlighting its potential as a therapeutic agent in transplant medicine .

Mechanism of Action

The mechanism by which 2,4-Diaminonicotinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in cancer . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Nicotinamide-Based Diamides

Nicotinamide derivatives with diamide linkages, such as those synthesized via nucleophilic substitution (e.g., compounds 4a–k), share structural similarities with 2,4-diaminonicotinamide. Key differences include:

- Substituent Positioning: Derivatives lacking the nicotinamide moiety (e.g., X=Z=C in Scheme 1 of ) exhibit reduced hydrogen-bonding capacity, leading to lower IRAK4 inhibitory activity compared to this compound-based compounds .

- Synthetic Routes: this compound derivatives are synthesized using molecular docking-guided alignment for IRAK4 inhibition, whereas simpler diamides rely on conventional nucleophilic reactions .

2-Aminoisonicotinamide

This analog features an amino group at the 2-position and an amide at the 4-position. Unlike this compound, its synthesis involves acetylation and oxidation steps, resulting in a less planar structure. NMR data confirm distinct electronic environments, which correlate with weaker binding to IRAK4 (pIC50 values ~6.2 vs. ~8.5 for optimized diaminonicotinamide derivatives) .

Chlorinated Nicotinonitriles

Compounds like 2,4-Dichloro-6-methylnicotinonitrile (similarity score: 0.81) and 2-Chloroquinoline-3-carbonitrile (similarity score: 0.78) share a pyridine core but replace amino groups with chloro and nitrile substituents. These modifications increase hydrophobicity but reduce solubility, limiting their pharmacokinetic profiles compared to this compound .

Quantitative Structure-Activity Relationship (QSAR) Insights

3D-QSAR studies on 38 diaminonicotinamide derivatives reveal critical structural determinants for IRAK4 inhibition:

- Key Findings: The this compound scaffold maximizes hydrogen bonding with IRAK4’s ATP-binding pocket, contributing to its superior activity . Chlorinated analogs, while synthetically accessible, exhibit poor aqueous solubility (LogP >3), reducing bioavailability .

IRAK4 Inhibition

This compound derivatives (e.g., compound 33 in ) achieve pIC50 values up to 9.1, outperforming nicotinamide diamides (pIC50 ~7.3) and chlorinated analogs (pIC50 ~6.8). Molecular dynamics simulations confirm stable binding via interactions with residues Glu208 and Lys213 .

Biological Activity

2,4-Diaminonicotinamide (2,4-DANA) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of 2,4-DANA, focusing on its role as an inhibitor of the epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC).

Overview of this compound

2,4-DANA is a derivative of nicotinamide and has been studied for its pharmacological properties, particularly in the context of EGFR inhibitors. The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development aimed at treating resistant forms of cancer.

Inhibition of EGFR Mutations

Recent studies have highlighted the efficacy of 2,4-DANA derivatives in inhibiting specific EGFR mutations, particularly the C797S mutation, which is known to confer resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). The derivative 5j has been identified as a potent inhibitor against both del19/T790M/C797S and L858R/T790M/C797S mutations. This discovery is significant as it addresses a critical challenge in treating NSCLC where resistance to existing therapies is prevalent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the 2,4-DANA structure influence its biological activity. The co-crystal structure analysis of the 5j derivative with EGFR has provided insights into how these compounds bind to the receptor and inhibit its activity. This understanding is crucial for designing more effective inhibitors that can overcome resistance mechanisms .

Clinical Relevance

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 2,4-DANA exhibit significant inhibitory effects on mutant EGFRs. The findings suggest that these compounds could be developed into therapeutic agents for patients with NSCLC who exhibit resistance to conventional treatments .

Pharmacological Profiles

The pharmacological profiles of 2,4-DANA derivatives indicate that they not only inhibit tumor growth but may also modulate immune responses. For instance, research into immunomodulatory effects suggests that certain derivatives might enhance the proliferation of regulatory T cells (Tregs), which play a vital role in maintaining immune tolerance and preventing autoimmunity .

Table 1: Biological Activity of 2,4-DANA Derivatives Against EGFR Mutations

Q & A

Q. What advanced techniques validate this compound’s mechanism of action in neurodegenerative models?

Q. How can researchers assess the long-term stability of this compound in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.